

Application of 1,3,5-Tri-tert-butylbenzene Derivatives in Advanced Polymer Synthesis

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Compound of Interest

Compound Name: 1,3,5-Tri-tert-butylbenzene

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Introduction

1,3,5-tri-tert-butylbenzene, a symmetrically substituted aromatic compound, serves as a foundational building block in the synthesis of advanced polymers with unique structural and functional properties. While not typically directly polymerized due to the steric hindrance of the tert-butyl groups, its derivatives are strategically employed as core molecules or multifunctional monomers to create highly ordered and complex polymeric architectures. The bulky tert-butyl groups contribute to enhanced thermal stability and solubility of the resulting polymers in organic solvents.^[1] This application note focuses on the use of two key derivatives, 1,3,5-tris(4-ethynylphenyl)benzene and 1,3,5-benzenetricarbonyl trichloride, in the synthesis of Porous Organic Polymers (POPs) and hyperbranched polyamides, respectively. These polymers exhibit significant potential in applications ranging from gas storage and separation to drug delivery and catalysis.

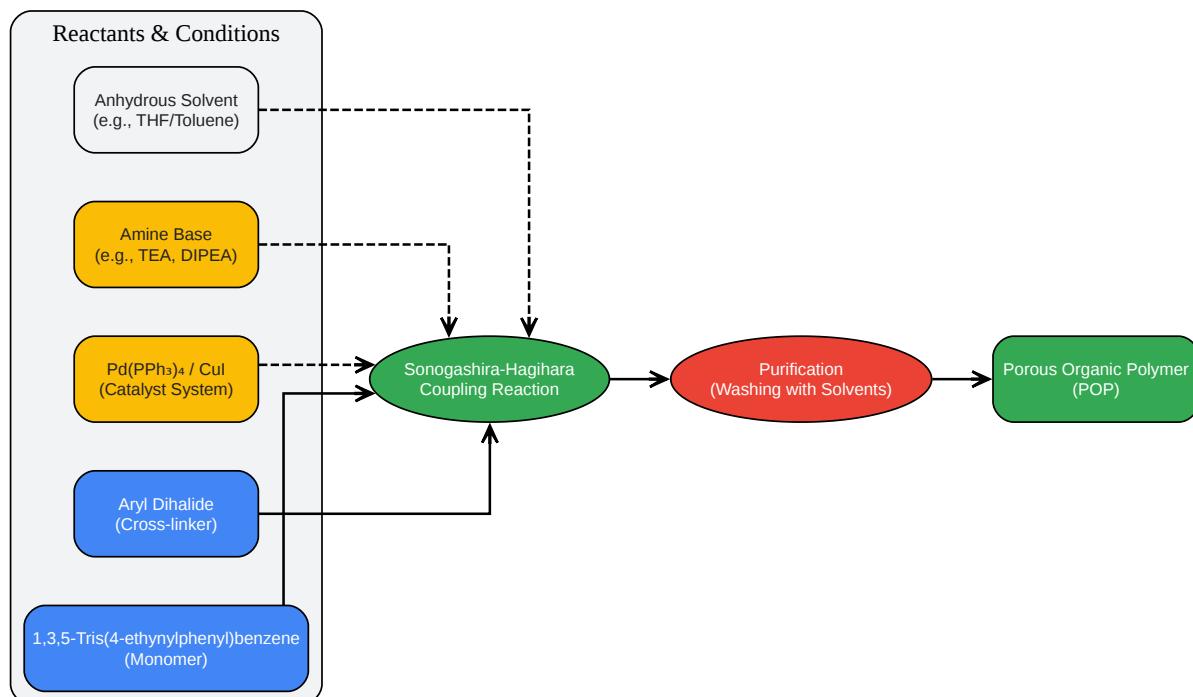
Application 1: Porous Organic Polymers (POPs) from 1,3,5-Tris(4-ethynylphenyl)benzene

The tripodal structure of 1,3,5-tris(4-ethynylphenyl)benzene makes it an excellent monomer for the construction of two- and three-dimensional porous organic polymers. These materials are characterized by high surface areas, tunable pore sizes, and exceptional thermal and chemical stability. The Sonogashira-Hagihara cross-coupling reaction is a powerful and widely used

method for the synthesis of these porous networks from ethynyl-substituted aromatic monomers.[2][3]

Signaling Pathway and Experimental Workflow

The synthesis of POPs from 1,3,5-tris(4-ethynylphenyl)benzene via Sonogashira coupling involves the palladium- and copper-catalyzed cross-coupling of the terminal alkyne groups of the monomer with an aryl halide. This process creates a rigid and extended network structure.



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Caption: Workflow for the synthesis of a Porous Organic Polymer (POP).

Experimental Protocol: Synthesis of a Porous Organic Polymer (POP)

This protocol describes a typical Sonogashira-Hagihara coupling reaction for the synthesis of a POP from 1,3,5-tris(4-ethynylphenyl)benzene and an aryl dihalide.

Materials:

- 1,3,5-Tris(4-ethynylphenyl)benzene
- Aryl dihalide (e.g., 1,4-diiodobenzene)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$
- Copper(I) iodide (CuI)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Anhydrous solvents (e.g., Tetrahydrofuran (THF), Toluene)
- Nitrogen or Argon gas supply

Procedure:

- Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N_2 or Ar), dissolve 1,3,5-tris(4-ethynylphenyl)benzene and the aryl dihalide in a mixture of anhydrous THF and TEA.
- Catalyst Addition: To the stirred solution, add $\text{Pd}(\text{PPh}_3)_4$ and CuI .
- Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for 24-48 hours. The formation of a solid precipitate indicates polymer formation.
- Work-up: After cooling to room temperature, filter the solid product and wash it sequentially with THF, water, and methanol to remove unreacted monomers, catalyst residues, and other impurities.

- Drying: Dry the resulting polymer in a vacuum oven at an elevated temperature (e.g., 120 °C) overnight.

Quantitative Data: Properties of POPs from 1,3,5-Tris(4-ethynylphenyl)benzene

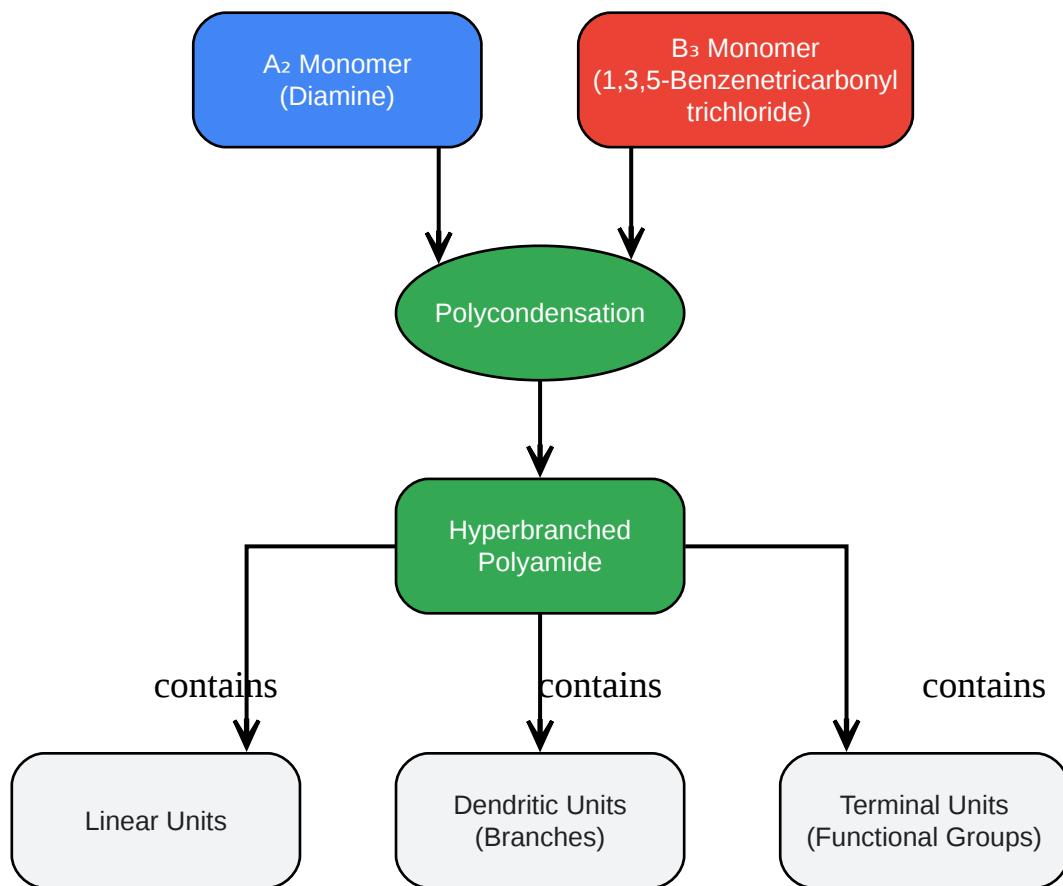
Property	Value	Reference
BET Surface Area	Up to 1072 m ² /g	[4]
Pore Volume	0.6 - 1.2 cm ³ /g	
CO ₂ Uptake (273 K)	Up to 2.41 mmol/g	[4]
Thermal Stability (TGA)	Stable up to 400-500 °C in N ₂	

Application 2: Hyperbranched Polyamides from 1,3,5-Benzenetricarbonyl Trichloride

1,3,5-Benzenetricarbonyl trichloride, also known as trimesoyl chloride, is a trifunctional monomer that is widely used in the synthesis of hyperbranched polymers, particularly polyamides. These polymers are characterized by a dendritic, globular architecture, low viscosity, high solubility, and a large number of terminal functional groups.^[5] The one-pot polycondensation of an A₂ monomer (a diamine) with a B₃ monomer (1,3,5-benzenetricarbonyl trichloride) is a common and efficient method for their synthesis.

Logical Relationship of Hyperbranched Polymer Synthesis

The A₂ + B₃ polycondensation approach leads to the formation of a highly branched polymer structure. The reaction proceeds through the formation of amide linkages, with the B₃ monomer acting as the branching unit.



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Caption: Formation of a hyperbranched polyamide from A_2 and B_3 monomers.

Experimental Protocol: Synthesis of a Hyperbranched Polyamide

This protocol outlines the synthesis of a hyperbranched polyamide by the polycondensation of an aromatic diamine with 1,3,5-benzenetricarbonyl trichloride.

Materials:

- Aromatic diamine (e.g., m-phenylenediamine)
- 1,3,5-Benzenetricarbonyl trichloride
- N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)

- Pyridine or other acid scavenger
- Methanol or Ethanol for precipitation

Procedure:

- Monomer Solution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous NMP.
- Addition of B₃ Monomer: Cool the solution in an ice bath and slowly add a solution of 1,3,5-benzenetricarbonyl trichloride in NMP dropwise. Maintain the temperature below 5 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 4-24 hours).
- Precipitation: Pour the viscous polymer solution into a non-solvent such as methanol or water with vigorous stirring to precipitate the hyperbranched polyamide.
- Purification: Filter the polymer and wash it thoroughly with methanol and then water to remove unreacted monomers and salts.
- Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Quantitative Data: Properties of Hyperbranched Polyamides

Property	Value Range	Reference
Number Average Molecular Weight (Mn)	5,000 - 50,000 g/mol	
Polydispersity Index (PDI)	1.5 - 4.0	
Glass Transition Temperature (Tg)	150 - 250 °C	
Degree of Branching (DB)	0.4 - 0.6	
Solubility	Soluble in polar aprotic solvents (DMF, DMAc, NMP)	[6]

Conclusion

Derivatives of **1,3,5-tri-tert-butylbenzene** are versatile building blocks for the synthesis of advanced polymers with tailored properties. The use of 1,3,5-tris(4-ethynylphenyl)benzene in Sonogashira coupling reactions yields highly porous and robust organic polymers with potential applications in gas storage and separation. Similarly, 1,3,5-benzenetricarbonyl trichloride is a key monomer for the one-pot synthesis of hyperbranched polyamides with unique solubility and rheological characteristics, making them suitable for various applications, including coatings, additives, and drug delivery systems. The protocols and data presented herein provide a foundation for researchers to explore and exploit the potential of these fascinating polymer architectures.

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